![molecular formula C17H18BrNO2 B1451139 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-41-7](/img/structure/B1451139.png)
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
Übersicht
Beschreibung
“2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” is a biochemical compound used for proteomics research . It has a molecular weight of 348.23 and a molecular formula of C17H18BrNO2 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” can be represented by the SMILES notation: C1=CC=C (C=C1)CCCOC2=CC=C (C=C2)NC (=O)CBr . This indicates the presence of a phenyl group, a propoxy group, and a bromoacetamide group in the molecule.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
One significant application in scientific research for compounds structurally related to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is in the field of enantioselective synthesis. For instance, Lund et al. (2016) demonstrated the highly enantioselective synthesis of both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, utilizing lipase B from Candida antarctica as a catalyst, which serves as a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Antimicrobial Activity
Another area of research is the exploration of antimicrobial properties. Fuloria et al. (2014) synthesized derivatives of a compound similar to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide, which exhibited notable antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Potential
Research into pharmacological applications is also prevalent. Rani et al. (2016) synthesized acetamide derivatives for evaluation as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the potential therapeutic applications of these compounds in treating various conditions (Rani, Pal, Hegde, & Hashim, 2016).
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another application, providing efficient and rapid synthesis methods for related compounds. Ghazzali et al. (2012) demonstrated the microwave-promoted condensation of N-acylisatin or N-propionylisatin with various aniline derivatives, leading to novel compounds with antimicrobial activity (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-8-10-16(11-9-15)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPTHOKRYHFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



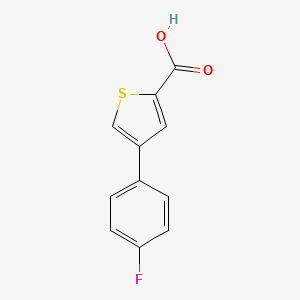

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
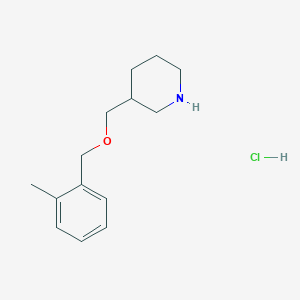
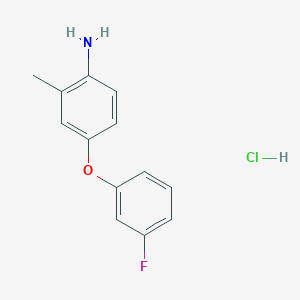
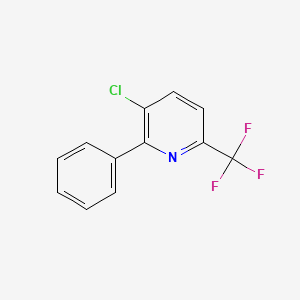
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)


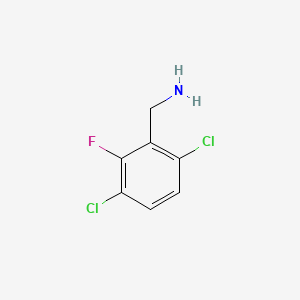
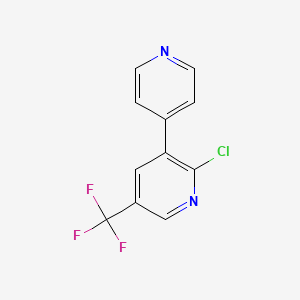
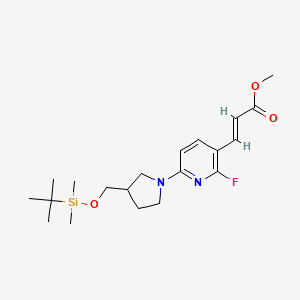
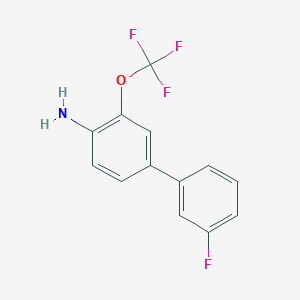
![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)